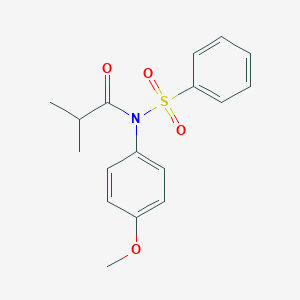![molecular formula C19H19N3O4S2 B284141 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, also known as BZML, is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mechanism of Action
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide binds to proteins through a specific interaction with the sulfonamide group, which forms hydrogen bonds with amino acid residues in the protein. This interaction allows this compound to selectively bind to certain proteins and can be used to visualize their localization and activity within cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with normal cellular processes. It has been used to study the activity of various enzymes and receptors, including protein kinases, proteases, and G protein-coupled receptors.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is its high selectivity for certain proteins, which allows for specific visualization and detection. Additionally, this compound has minimal toxicity and does not interfere with normal cellular processes. However, one limitation of using this compound is its relatively low fluorescence intensity, which can make it difficult to detect in certain applications.
Future Directions
There are several future directions for the use of 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in scientific research. One potential application is the development of new fluorescent probes with increased brightness and selectivity. Additionally, this compound could be used to study the activity of specific proteins in disease states, such as cancer or neurodegenerative disorders. Finally, this compound could be used in combination with other imaging techniques, such as electron microscopy or super-resolution microscopy, to provide a more comprehensive understanding of cellular processes.
Synthesis Methods
The synthesis of 3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide involves several steps, including the reaction of 2-aminobenzothiazole with chlorosulfonyl isocyanate to form 2-chlorosulfonylbenzothiazole. This intermediate is then reacted with N-pyrrolidine to form the corresponding sulfonylurea, which is further reacted with 3-methoxybenzoyl chloride to produce this compound.
Scientific Research Applications
3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been studied extensively for its potential use as a fluorescent probe for imaging biological systems. It has been shown to selectively bind to certain proteins and can be used to visualize their localization and activity within cells. Additionally, this compound has been used as a tool to study the mechanism of action of various enzymes and receptors.
Properties
Molecular Formula |
C19H19N3O4S2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-methoxy-N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-14-6-4-5-13(11-14)18(23)21-19-20-16-8-7-15(12-17(16)27-19)28(24,25)22-9-2-3-10-22/h4-8,11-12H,2-3,9-10H2,1H3,(H,20,21,23) |
InChI Key |
ILJHMNXTIKDCAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
